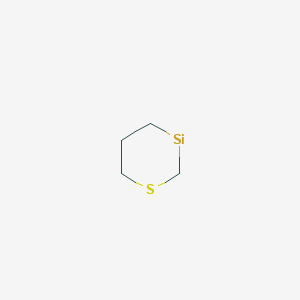![molecular formula C11H10F5NO2 B14745854 propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate CAS No. 2146-21-6](/img/structure/B14745854.png)
propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate is a chemical compound that features a carbamate functional group attached to a difluorotrifluoromethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 2,5-difluoro-3-(trifluoromethyl)aniline with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isopropyl alcohol.
Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures
Substitution: Electrophiles such as nitric acid for nitration, halogens for halogenation
Oxidation/Reduction: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride
Major Products Formed
Hydrolysis: 2,5-difluoro-3-(trifluoromethyl)aniline and isopropyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Oxidation/Reduction: Corresponding oxidized or reduced forms of the compound
Scientific Research Applications
Propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of active pharmaceutical ingredients, particularly those requiring fluorinated aromatic compounds.
Agrochemicals: The compound’s unique properties make it a candidate for developing new pesticides or herbicides.
Material Science: Its stability and reactivity can be exploited in creating new materials with specific properties, such as coatings or polymers.
Mechanism of Action
The mechanism of action of propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. The difluorotrifluoromethylphenyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, leading to more effective therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamate
- Phenyl N-(propan-2-yl)carbamate
Uniqueness
Propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate is unique due to the presence of both difluoro and trifluoromethyl groups on the aromatic ring. This combination can significantly influence the compound’s chemical and physical properties, such as its reactivity, stability, and lipophilicity, making it distinct from other similar carbamates.
Properties
CAS No. |
2146-21-6 |
|---|---|
Molecular Formula |
C11H10F5NO2 |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C11H10F5NO2/c1-5(2)19-10(18)17-8-4-6(12)3-7(9(8)13)11(14,15)16/h3-5H,1-2H3,(H,17,18) |
InChI Key |
ZJZPAOXLFNEVKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC(=CC(=C1F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



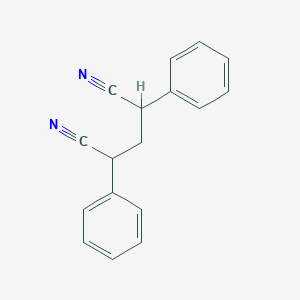
![1,3-Dioxaspiro[4.5]decane](/img/structure/B14745784.png)
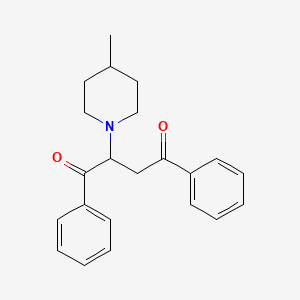
![2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14745796.png)
![5-[(E)-inden-1-ylidenemethyl]-1,3-benzodioxole](/img/structure/B14745805.png)
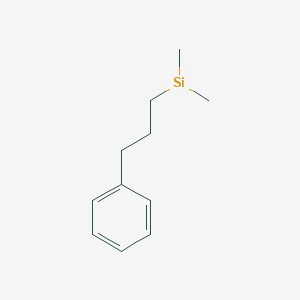
![N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine](/img/structure/B14745823.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14745828.png)
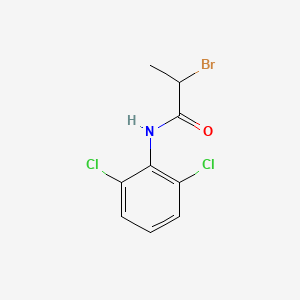
![3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane](/img/structure/B14745845.png)
![ethyl (5E)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B14745847.png)
![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one](/img/structure/B14745861.png)
